molecular formula C10H16O3 B14663543 6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one CAS No. 51297-42-8

6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one

Cat. No.: B14663543
CAS No.: 51297-42-8
M. Wt: 184.23 g/mol
InChI Key: AGSVOAJXAGKHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is usually catalyzed by an acid, such as hydrochloric acid, and conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

51297-42-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

6-(2-methyl-1,3-dioxolan-2-yl)hex-1-en-3-one

InChI

InChI=1S/C10H16O3/c1-3-9(11)5-4-6-10(2)12-7-8-13-10/h3H,1,4-8H2,2H3

InChI Key

AGSVOAJXAGKHPL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.